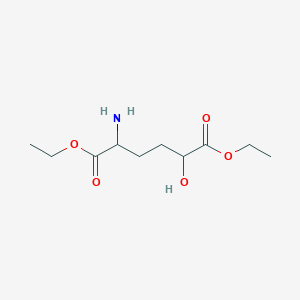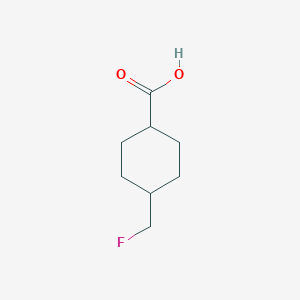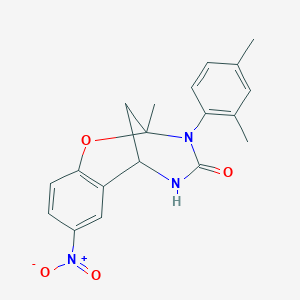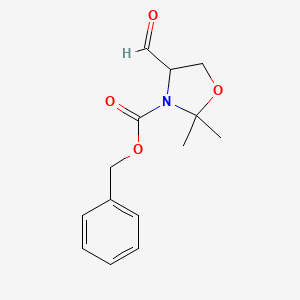![molecular formula C10H6N2O5 B15123204 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid is a heterocyclic compound that features a benzodioxole ring fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the benzodioxole and oxadiazole rings through a condensation reaction, often facilitated by a catalyst such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzo[1,3]dioxol-5-yl-1,2,4-triazole-5-carboxylic acid
- 3-Benzo[1,3]dioxol-5-yl-1,3,4-oxadiazole-5-carboxylic acid
- 3-Benzo[1,3]dioxol-5-yl-1,2,5-oxadiazole-5-carboxylic acid
Uniqueness
3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6N2O5 |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)9-11-8(12-17-9)5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) |
Clave InChI |
UAFBUFJWLDGVHZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)


![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15123160.png)


![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)

![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
